Isoleucinegramicidin B

Description

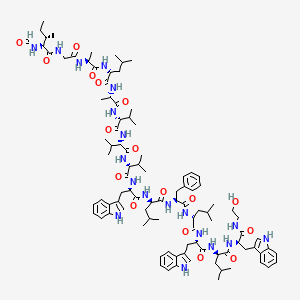

Isoleucinegramicidin B is a linear peptide antibiotic belonging to the gramicidin family, characterized by the presence of isoleucine residues in its structure. Gramicidins are produced by Bacillus brevis and function by forming ion channels in bacterial cell membranes, leading to disruption of ion gradients and cell death . This compound is distinguished from other gramicidin variants by its specific amino acid sequence, which influences its antibacterial activity, toxicity profile, and stability. It is primarily used in topical formulations for infections caused by Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus species .

Properties

CAS No. |

6377-07-7 |

|---|---|

Molecular Formula |

C98H141N19O17 |

Molecular Weight |

1857.3 g/mol |

IUPAC Name |

(2S,3S)-2-formamido-N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |

InChI |

InChI=1S/C98H141N19O17/c1-19-59(16)84(104-51-119)95(131)103-50-80(120)105-60(17)85(121)107-72(39-52(2)3)88(124)106-61(18)86(122)115-82(57(12)13)97(133)117-83(58(14)15)98(134)116-81(56(10)11)96(132)114-79(46-65-49-102-71-36-28-25-33-68(65)71)94(130)110-73(40-53(4)5)89(125)111-76(43-62-29-21-20-22-30-62)92(128)108-75(42-55(8)9)91(127)113-78(45-64-48-101-70-35-27-24-32-67(64)70)93(129)109-74(41-54(6)7)90(126)112-77(87(123)99-37-38-118)44-63-47-100-69-34-26-23-31-66(63)69/h20-36,47-49,51-61,72-79,81-84,100-102,118H,19,37-46,50H2,1-18H3,(H,99,123)(H,103,131)(H,104,119)(H,105,120)(H,106,124)(H,107,121)(H,108,128)(H,109,129)(H,110,130)(H,111,125)(H,112,126)(H,113,127)(H,114,132)(H,115,122)(H,116,134)(H,117,133)/t59-,60-,61-,72+,73+,74+,75+,76-,77-,78-,79-,81+,82+,83-,84-/m0/s1 |

InChI Key |

DIFKDOVAQNEQFQ-APJUGUNFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC=O |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NCCO)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoleucinegramicidin B involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using specific strains of bacteria that naturally produce gramicidin compounds. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isoleucinegramicidin B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the amino acid residues, potentially altering the compound’s activity.

Reduction: Reduction reactions can affect the disulfide bonds within the peptide, impacting its stability.

Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions vary depending on the desired modification but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxidized or reduced forms of this compound, as well as analogs with substituted amino acid residues. These modifications can lead to changes in the compound’s antimicrobial activity and stability .

Scientific Research Applications

Isoleucinegramicidin B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Employed in research on membrane proteins and ion channels due to its ability to form channels in lipid bilayers.

Medicine: Investigated for its potential use as an antibiotic, particularly against antibiotic-resistant bacteria.

Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

Isoleucinegramicidin B exerts its effects by forming ion channels in the lipid bilayers of bacterial cell membranes. This disrupts the membrane potential and leads to the leakage of essential ions, ultimately causing cell death. The molecular targets of this compound include the lipid components of the bacterial membrane, and its action involves the formation of helical structures that span the membrane .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Gramicidin variants differ in amino acid composition, which dictates their physicochemical properties and biological activity. Below is a structural comparison:

| Property | Isoleucinegramicidin B | Gramicidin A | Gramicidin C |

|---|---|---|---|

| Key Amino Acid Residues | Isoleucine | Valine | Tryptophan |

| Molecular Weight (Da) | ~1,900 | ~1,880 | ~2,000 |

| Solubility | Low in aqueous solutions | Low in aqueous solutions | Moderate in organic solvents |

| Helical Conformation | β-helix | β-helix | Mixed β/double-helix |

Structural differences, particularly in hydrophobic residues like isoleucine (vs. valine in Gramicidin A), alter membrane interaction dynamics.

Antimicrobial Activity

This compound shares a mechanism of action with other gramicidins but exhibits variations in spectrum and potency:

| Parameter | This compound | Gramicidin A | Gramicidin C |

|---|---|---|---|

| MIC against S. aureus | 0.5–1.0 µg/mL | 0.25–0.5 µg/mL | 1.0–2.0 µg/mL |

| Gram-Negative Coverage | Limited | Limited | Moderate (e.g., E. coli) |

| Resistance Development | Rare | Rare | Observed in some strains |

This compound demonstrates slightly reduced potency against S. aureus compared to Gramicidin A, likely due to altered channel stability. Gramicidin C, with tryptophan residues, shows broader activity against Gram-negative bacteria but higher resistance rates .

Toxicity and Hemolytic Activity

Hemolytic activity (toxicity to human erythrocytes) is a critical limitation of gramicidins. Comparative

| Parameter | This compound | Gramicidin A | Gramicidin C |

|---|---|---|---|

| HC50 (Hemolytic Concentration 50%) | 15 µg/mL | 10 µg/mL | 20 µg/mL |

| Clinical Toxicity | Moderate (topical use only) | High (limited to topical) | Low (systemic use possible) |

This compound’s higher HC50 than Gramicidin A suggests marginally improved safety for topical applications.

Pharmacokinetics and Stability

| Parameter | This compound | Gramicidin A | Gramicidin C |

|---|---|---|---|

| Plasma Half-Life | Not applicable (topical) | Not applicable (topical) | 2–3 hours (IV) |

| Metabolic Degradation | Slow (stable in lipid bilayers) | Rapid (enzymatic cleavage) | Moderate |

This compound’s stability in lipid environments enhances its persistence in topical formulations, reducing dosing frequency .

Q & A

Q. How to integrate fragmented literature on this compound’s structure-activity relationships (SAR) into a cohesive framework?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.